An In-depth Technical Guide to Bis(tributylstannyl)acetylene: Core Properties and Applications
An In-depth Technical Guide to Bis(tributylstannyl)acetylene: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(tributylstannyl)acetylene (BTBSA) is a versatile organotin reagent widely employed in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental properties, including chemical and physical characteristics, detailed spectroscopic data, and established experimental protocols for its synthesis and key reactions. The information is presented to support its application in research, particularly in the development of novel organic molecules and functional materials.
Core Properties
Bis(tributylstannyl)acetylene is a dense, colorless to pale yellow liquid at room temperature. Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.
Chemical Identification
| Identifier | Value |
| Chemical Name | Bis(tributylstannyl)acetylene |
| Synonyms | 1,2-Bis(tributylstannyl)ethyne, 1,1′-(1,2-Ethynediyl)bis[1,1,1-tributylstannane], Bis(tri-n-butylstannyl)acetylene |
| CAS Number | 994-71-8[1][2][3][4][5][6] |
| Molecular Formula | C₂₆H₅₄Sn₂[1][3][4][5][6] |
| Molecular Weight | 604.13 g/mol [2][3][6] |
| InChI Key | CAUONNQGFXOEMY-UHFFFAOYSA-N[2] |
| SMILES | CCCC--INVALID-LINK--(CCCC)C#C--INVALID-LINK--(CCCC)CCCC[2] |
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[5] |
| Density | 1.147 g/mL at 25 °C[2] |
| Boiling Point | 140-145 °C at 0.1 mmHg[3] |
| Melting Point | Not applicable (liquid at room temperature) |
| Refractive Index (n₂₀/D) | 1.493[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2] |
| Solubility | Soluble in organic solvents. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of bis(tributylstannyl)acetylene. The following tables summarize the key spectroscopic data.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm |
| ¹H NMR | CDCl₃ | 0.88 (t, 18H), 0.93-1.02 (m, 12H), 1.25-1.38 (m, 12H), 1.49-1.60 (m, 12H)[1] |
| ¹³C NMR | CDCl₃ | Data not explicitly found in search results. |
| ¹¹⁹Sn NMR | Neat/CDCl₃ | Specific chemical shift not found, but is expected in the range for four-coordinate tin compounds.[2][7] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2000 | C≡C stretch[1] |
| ~3260 | Likely an overtone or combination band, as no C-H stretch is expected for the acetylene (B1199291) core.[1] |
Mass Spectrometry
| m/z | Assignment |
| Specific fragmentation pattern not detailed in search results, but the molecular ion peak would be expected around 604 m/z. | [M]⁺ |
Experimental Protocols
Synthesis of Bis(tributylstannyl)acetylene
A common method for the synthesis of tributylethynylstannane yields bis(tributylstannyl)acetylene as a significant byproduct, which can then be isolated. The procedure involves the reaction of lithium acetylide with tributyltin chloride.[1]
Procedure:
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In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium acetylide. This can be generated in situ by bubbling acetylene gas through a solution of n-butyllithium in an appropriate solvent like THF at low temperature (-78 °C).
-
Slowly add a solution of tributyltin chloride in THF to the stirred suspension of lithium acetylide at low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by fractional distillation under high vacuum. Bis(tributylstannyl)acetylene, being the higher boiling fraction, can be separated from the desired tributylethynylstannane.
Caption: Workflow for the synthesis of bis(tributylstannyl)acetylene.
Stille Cross-Coupling Reaction
Bis(tributylstannyl)acetylene is a key reagent in Stille cross-coupling reactions for the synthesis of symmetrical diarylalkynes.[8] A general procedure is outlined below.
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add bis(tributylstannyl)acetylene (1.0 eq), the aryl halide (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., anhydrous, degassed toluene).
-
If required, a ligand such as triphenylphosphine (B44618) can be added.
-
Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Safety and Handling
Bis(tributylstannyl)acetylene is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[2]
-
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a respirator if ventilation is inadequate.
Applications
The primary application of bis(tributylstannyl)acetylene is as a synthetic building block in organic chemistry.
-
Stille Cross-Coupling: It serves as an efficient precursor for the synthesis of symmetrical and unsymmetrical diarylalkynes, which are important structural motifs in many functional materials and pharmaceutical compounds.[8]
-
Polymer Chemistry: It is used in the synthesis of organotin-containing polymers and materials with unique electronic and optical properties.
-
Materials Science: The rigid acetylenic linker and the reactive stannyl (B1234572) groups make it a valuable component in the design of new materials, including conductive polymers and organometallic frameworks.
Conclusion
Bis(tributylstannyl)acetylene is a valuable and versatile reagent with well-defined properties and reactivity. This guide provides essential technical information to facilitate its safe and effective use in a variety of research and development applications. Careful handling and adherence to established protocols are crucial for successful outcomes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 994-71-8 CAS MSDS (BIS(TRI-N-BUTYLSTANNYL)ACETYLENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Bis(tributylstannyl)acetylene | 994-71-8 | AAA99471 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
